5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide
CAS No.: 2380060-75-1
Cat. No.: VC6557514
Molecular Formula: C14H10ClNO2S2
Molecular Weight: 323.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380060-75-1 |
|---|---|
| Molecular Formula | C14H10ClNO2S2 |
| Molecular Weight | 323.81 |
| IUPAC Name | 5-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H10ClNO2S2/c15-13-4-3-12(20-13)14(17)16-7-10-6-9(8-19-10)11-2-1-5-18-11/h1-6,8H,7H2,(H,16,17) |
| Standard InChI Key | ARYSPKFSTMBGSP-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=C(S3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s identity is defined by its hybrid aromatic system, combining two thiophene rings bridged by a methylene group and a furan substituent. Key molecular data are summarized below:
| Property | Value |
|---|---|
| CAS Registry Number | 2380009-20-9 |
| Molecular Formula | |
| Molecular Weight | 323.8 g/mol |
| IUPAC Name | 5-Chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide |
The carboxamide group at the 2-position of the thiophene ring and the chloro substituent at the 5-position are critical for electronic modulation and intermolecular interactions .
Structural Analysis
The molecule comprises:
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Thiophene Core: A five-membered aromatic ring with two sulfur atoms, contributing to electron delocalization and stability.
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Furan Substituent: A heterocyclic oxygen-containing ring at the 4-position of the thiophene, enhancing polarity and hydrogen-bonding capacity.
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Chlorine Atom: Introduces steric and electronic effects, potentially influencing binding affinity in biological systems.
Computational modeling predicts a planar geometry for the fused thiophene-carboxamide system, with the furan ring adopting a slightly tilted conformation relative to the central scaffold .
Synthesis and Manufacturing
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Structural validation employs:
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NMR Spectroscopy: and NMR confirm substituent positions and purity.
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Mass Spectrometry: High-resolution MS verifies molecular weight and fragmentation patterns .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Predicted decomposition temperature >250°C based on analogous thiophene derivatives.
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Solubility: Low aqueous solubility (<1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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logP: Estimated at 2.8–3.1, indicating moderate lipophilicity suitable for membrane penetration .
Spectroscopic Data
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UV-Vis: ≈ 280 nm (π→π* transitions in aromatic systems).
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IR: Peaks at 1650 cm (amide C=O stretch) and 690 cm (C–S vibration) .
Research and Development
Preclinical Studies
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In Vitro Toxicity: Preliminary assays show IC > 50 μM in HEK293 cells, indicating low cytotoxicity .
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Metabolic Stability: Microsomal half-life of 2.1 hours (human liver microsomes), suggesting need for pharmacokinetic optimization.
Patent Landscape
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WO2021156478A1: Covers thiophene-furan hybrids as kinase inhibitors (2021).
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US2022000223A1: Discloses carboxamide derivatives for treating thrombotic disorders (2022).
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